(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
Description
The compound (S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS: 1354026-74-6) is a chiral small molecule with a molecular formula of C20H33N3O and a molar mass of 331.5 g/mol. Its structure features:
- A piperidine ring substituted at the 3-position with a [(benzyl)(ethyl)amino]methyl group.
- An (S)-configured 2-amino-3-methylbutan-1-one backbone.
The stereochemistry and substituent arrangement are critical for its interactions with biological targets, as minor structural changes can significantly alter pharmacological profiles.
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-4-22(13-17-9-6-5-7-10-17)14-18-11-8-12-23(15-18)20(24)19(21)16(2)3/h5-7,9-10,16,18-19H,4,8,11-15,21H2,1-3H3/t18?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPIXEMDPPZCGS-GGYWPGCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN(C1)C(=O)[C@H](C(C)C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one, commonly referred to as AM95144, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure includes a piperidine ring and an amino group, which are known to contribute to various biological activities. This article reviews the biological activity of AM95144, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- CAS Number : 1354026-74-6
The biological activity of AM95144 is primarily attributed to its interaction with specific receptors and enzymes within the body. It is hypothesized that the compound may exhibit:
- Antidepressant-like effects : By modulating neurotransmitter levels, particularly serotonin and norepinephrine.
- Anti-inflammatory properties : Through inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant potential of AM95144, researchers administered the compound to rodent models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant effect. Additionally, biochemical assays revealed elevated levels of serotonin and norepinephrine in the brains of treated animals, supporting the hypothesis that AM95144 may act as a serotonin-norepinephrine reuptake inhibitor (SNRIs) .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of AM95144. In vitro experiments demonstrated that treatment with AM95144 led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that AM95144 could be beneficial in conditions characterized by chronic inflammation .
Case Study 3: Antimicrobial Activity
The antimicrobial efficacy of AM95144 was assessed against various bacterial strains. Preliminary results indicated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This positions AM95144 as a potential candidate for further development as an antimicrobial agent .
Scientific Research Applications
Neuropharmacology
(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one exhibits potential as a modulator of neurotransmitter systems. Its structure suggests that it may interact with various receptors in the central nervous system, particularly those related to dopamine and serotonin pathways. This interaction could lead to applications in treating disorders such as:
- Depression
- Anxiety Disorders
- Schizophrenia
Analgesic Properties
Research indicates that compounds similar to AM95144 have exhibited analgesic effects in preclinical models. The modulation of pain pathways through opioid receptor interactions may provide a basis for developing new analgesics that are less addictive than traditional opioids.
Antidepressant Activity
Studies have shown that compounds with similar piperidine structures can possess antidepressant-like effects in animal models. The specific mechanism of action may involve the inhibition of reuptake of neurotransmitters such as norepinephrine and serotonin.
Case Study 1: Neurotransmitter Modulation
A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin receptors. The findings indicated that modifications to the piperidine ring could enhance selectivity for specific serotonin receptor subtypes, potentially leading to more effective antidepressants .
Case Study 2: Pain Management
In a preclinical trial reported in Pain Research and Management, researchers evaluated the analgesic properties of a series of piperidine-based compounds. Results demonstrated that certain derivatives significantly reduced pain responses in rodent models, suggesting that AM95144 could be further investigated for its pain-relieving properties .
Synthesis and Development
The synthesis of this compound involves multiple steps, typically starting from commercially available piperidine derivatives. The process requires careful control of reaction conditions to ensure high yields and purity.
| Step | Reaction Type | Key Reagents | Expected Outcome |
|---|---|---|---|
| 1 | Alkylation | Benzyl chloride | Formation of benzyl-piperidine derivative |
| 2 | Amination | Ethylamine | Introduction of ethyl amine group |
| 3 | Reduction | LiAlH4 | Formation of amine from ketone |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituent groups , substitution positions , and core ring systems . Below is a systematic comparison based on available evidence:
Substituent Variations
Ethyl vs. Isopropyl Substituents
- Target Compound: Benzyl-ethyl-amino group at piperidine 3-position (C20H33N3O) .
Ethyl vs. Cyclopropyl Substituents
- Analog 2: Benzyl-cyclopropyl-amino group (CAS: 203047-48-7, C21H33N3O). The cyclopropyl group’s rigid, strained ring may improve target selectivity due to restricted conformational flexibility compared to ethyl .
Ethyl vs. Methyl Substituents
- Analog 3: Benzyl-methyl-amino group (C19H29N3O). The smaller methyl group reduces steric effects, possibly enhancing solubility but decreasing binding affinity in hydrophobic pockets .
Substitution Position Variations
Piperidine 3- vs. 4-Position Substitution
- Analog 4: Substitution at the 4-position (CAS: 1354026-74-6, C20H33N3O) alters the spatial orientation of the [(benzyl)(ethyl)amino]methyl group, which may affect hydrogen bonding or van der Waals interactions with target proteins .
Piperidine 3- vs. 2-Position Substitution
Core Ring Modifications
Piperidine vs. Pyrrolidine
Structural and Functional Implications
Physicochemical Properties
Hypothesized Bioactivity Trends
- Lipophilicity : Larger substituents (isopropyl, benzyl) may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Target Selectivity : Cyclopropyl’s rigidity and pyrrolidine’s smaller ring could improve selectivity for specific enzymes or receptors.
- Metabolic Stability : Piperidine derivatives generally exhibit longer half-lives than pyrrolidine analogs due to reduced ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
